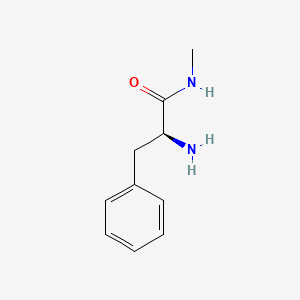

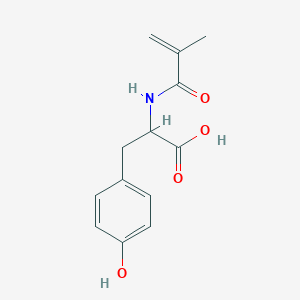

(S)-2-Amino-N-methyl-3-phenylpropanamide

Overview

Description

(S)-2-Amino-N-methyl-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It was first approved by the FDA in 1998 and has since become a popular drug for improving cognitive function and increasing alertness.

Scientific Research Applications

Novel Synthetic Approaches

(S)-2-Amino-N-methyl-3-phenylpropanamide has been used in innovative synthetic methods. For instance, it was involved in the synthesis of 2,3-Dihydro-1,3,3-trimethylindol-2-ones through a novel ring enlargement process using 2H-Azirine-3-amines (Mekhael et al., 2002). Another study developed a one-pot synthesis technique for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, which showed potential for various synthetic applications (Li et al., 2013).

Chemoselective Reactions

The compound has also been pivotal in chemoselective reactions. For example, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a closely related derivative, was utilized in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the compound's utility in producing specific chemical structures (Hajji et al., 2002).

Enzymatic Activity Studies

In enzymatic research, (S)-2-Amino-N-methyl-3-phenylpropanamide has been studied for its involvement in N-demethylation by liver homogenates in rodents. This research provides insight into the metabolic pathways and enzymatic activities involving tertiary amines (Abdel-Monem, 1975).

Computational Peptidology

In computational peptidology, this compound was part of a study for designing new antifungal agents. The research included the prediction of bioactivity scores for antifungal peptides, demonstrating the compound's relevance in computational chemistry and drug design (Flores-Holguín et al., 2019).

UV-Curing Applications

In the field of material science, a derivative of (S)-2-Amino-N-methyl-3-phenylpropanamide, specifically 2-(N-Methyl-N-phenylamino)-1-phenylethanol, was used to study the effects of aminoalcohols in UV-curing applications, demonstrating the compound's utility in polymer chemistry (Arsu, 2002).

Pathogen Detection

The compound's derivatives were also utilized indeveloping a novel method for pathogen detection. This involved generating volatile organic compounds (VOCs) by enzymatic hydrolysis, which could be visually detected, demonstrating the compound's application in microbiology and diagnostic methods (Tait et al., 2015).

Growth Hormone Secretagogue Analysis

Enantiomeric separation of MK-0677, a growth hormone secretagogue, which includes a structural component similar to (S)-2-Amino-N-methyl-3-phenylpropanamide, was achieved using capillary zone electrophoresis. This study highlights the compound's role in pharmaceutical analysis and enantiomeric separation techniques (Zhou et al., 1997).

Food Preservation Research

In food preservation research, hydroxypyridinone derivatives containing (S)-2-amino-N-methyl-3-phenylpropanamide structures were investigated for their potential as shrimp preservatives. Their antimicrobial and antioxidant properties were examined, showcasing the compound's applications in food technology and preservative development (Dai et al., 2016).

Macrocyclic Chemistry

The compound was involved in the synthesis of a unique macrocycle with potential applications in molecular recognition and synthetic chemistry. This study explored direct amide cyclization processes, contributing to advancements in macrocyclic chemistry (Linden et al., 2006).

DNA Cleavage Studies

In biochemical research, derivatives of (S)-2-Amino-N-methyl-3-phenylpropanamide were linked to phenanthroline to study their DNA cleavage activities. This study provided insights into targeted DNA interactions, important in the field of biochemistry and molecular biology (Pitié et al., 2000).

Reinforcement Effects in Monkeys

In a behavioral study, (S)-2-Amino-N-methyl-3-phenylpropanamide derivatives were examined for their reinforcing effects through self-administration experiments in monkeys. This research contributes to understanding the behavioral effects of psychoactive substances (Yanagita, 1986).

properties

IUPAC Name |

(2S)-2-amino-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-methyl-3-phenylpropanamide | |

CAS RN |

17186-56-0 | |

| Record name | (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B1638821.png)

![2-[5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1638838.png)

![(3S)-4-[[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1638843.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B1638865.png)

![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)

![7-Methoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638884.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(diethoxyphosphorylmethyl)benzamide](/img/structure/B1638894.png)